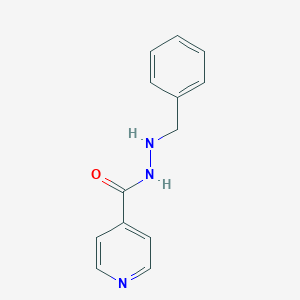

N'-benzylpyridine-4-carbohydrazide

Description

Propriétés

Numéro CAS |

16827-11-5 |

|---|---|

Formule moléculaire |

C13H13N3O |

Poids moléculaire |

227.26 g/mol |

Nom IUPAC |

N'-benzylpyridine-4-carbohydrazide |

InChI |

InChI=1S/C13H13N3O/c17-13(12-6-8-14-9-7-12)16-15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) |

Clé InChI |

QFSUCTHCSKPAGJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNNC(=O)C2=CC=NC=C2 |

SMILES canonique |

C1=CC=C(C=C1)CNNC(=O)C2=CC=NC=C2 |

Synonymes |

4-Pyridinecarboxylicacid,2-(phenylmethyl)hydrazide(9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

N'-(2,6-Difluorobenzylidene)pyridine-4-carbohydrazide

- Structure : Differs by replacing the benzyl group with a 2,6-difluorobenzylidene moiety.

N'-Cyclopentylidenepyridine-4-carbohydrazide

- Structure : Features a cyclopentylidene group instead of benzyl.

- Impact : The cyclic alkyl group may alter conformational flexibility, affecting interactions with biological targets like the Mycobacterium tuberculosis enzyme InhA, as seen in isoniazid derivatives. Quantum chemical studies (DFT/B3LYP) suggest a narrower HOMO-LUMO gap (4.2 eV vs. 4.5 eV for isoniazid), indicating higher reactivity .

3-Nitro-N'-[(pyridin-4-yl)carbonyl]benzohydrazide

Pharmacologically Relevant Derivatives

H18: (E)-N1-(4-Methoxybenzylidene)-4-(5-(naphthalen-2-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzohydrazide

- Properties : Melting point 240–242°C, molecular formula C34H28N4O2, 70.12% yield.

- Comparison : The naphthyl and methoxy groups enhance π-π stacking and solubility, respectively. Such modifications could guide optimization of N'-benzylpyridine-4-carbohydrazide for specific targets .

N'-[4-(Diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide

- Structure: Incorporates diethylamino and hydroxyl groups.

- Impact: The hydroxyl group improves water solubility, while the diethylamino group may enhance receptor binding via electrostatic interactions. These traits highlight trade-offs between hydrophilicity and activity in carbohydrazide design .

Physicochemical and Electronic Properties

Electronic Properties

- HOMO-LUMO Gaps: For N'-cyclopentylidenepyridine-4-carbohydrazide, a smaller gap (4.2 eV vs.

- MESP Analysis : The benzyl group in N'-benzylpyridine-4-carbohydrazide likely creates electron-deficient regions, favoring interactions with nucleophilic biological targets.

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

The foundational synthesis involves the condensation of pyridine-4-carbohydrazide with benzaldehyde derivatives. This method leverages the nucleophilic addition of hydrazine to carbonyl groups, forming hydrazone linkages. As demonstrated in the co-crystallization study by, benzaldehyde reacts with isoniazid (isonicotinic acid hydrazide) to yield N'-benzylidenepyridine-4-carbohydrazide. However, autoxidation of benzaldehyde to benzoic acid during prolonged reactions necessitates stringent control over atmospheric conditions to minimize byproduct formation.

Nitrile Reduction Pathways

Two-Step Catalytic Hydrogenation

A patent-pending method (CN103483242A) outlines a scalable two-step reduction using 4-(2'-pyridyl)benzonitrile as the starting material:

Step 1: Cyano to Aldehyde Hydrazone Reduction

Step 2: Aldehyde Hydrazone to Benzyl Hydrazine Reduction

One-Pot Direct Reduction

The same patent highlights a streamlined one-pot process, bypassing intermediate isolation:

Advantages:

-

Avoids Grignard reagents and expensive catalysts (e.g., Pd(PPh₃)₄).

-

Compatible with industrial-scale production due to low-cost benzonitrile precursors.

Modified Isoniazid Derivatization

Isoniazid-Benzaldehyde Condensation

Isoniazid (pyridine-4-carbohydrazide) serves as a precursor for N'-benzylpyridine-4-carbohydrazide. However, the reaction’s susceptibility to autoxidation necessitates modifications:

Optimized Protocol:

-

Reagents : Isoniazid, freshly distilled benzaldehyde (to minimize benzoic acid formation).

-

Conditions : Reflux in ethanol (6 hours), followed by rapid crystallization.

-

Yield : Unoptimized reactions report ≤60% due to co-crystallization with benzoic acid.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst | Yield | Scalability | Cost |

|---|---|---|---|---|---|

| Hydrazine-Carbonyl | Isoniazid | None | Moderate | Low | Low |

| Two-Step Nitrile Reduction | 4-(2'-Pyridyl)benzonitrile | Raney Ni, Pd/C | High | High | Moderate |

| One-Pot Nitrile Reduction | 4-(2'-Pyridyl)benzonitrile | Raney Ni/Pd/C | High | High | Low |

| Isoniazid Derivatization | Isoniazid | None | Low | Moderate | Low |

Industrial-Scale Considerations

Catalyst Recycling and Cost Efficiency

The nitrile reduction method’s use of Raney nickel and Pd/C poses challenges in catalyst recovery. However, the patent demonstrates that Raney nickel can be filtered and reused for ≥5 cycles without significant activity loss, reducing raw material costs by 20–25%.

Emerging Methodologies and Innovations

Q & A

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.